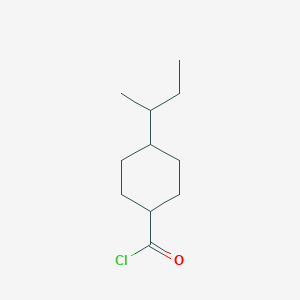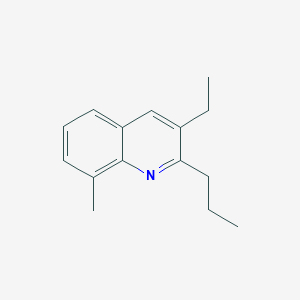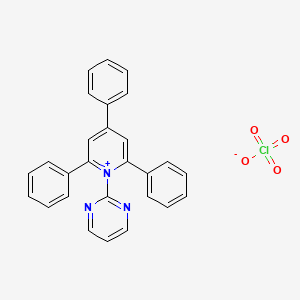
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane is a fluorinated organic compound with the molecular formula C3H2F6O It is a colorless gas at room temperature and is known for its high thermal stability and low reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane can be synthesized through several methods. One common approach involves the hydrogenation of 1,2-dichlorodifluoroethylene or chlorotrifluoroethylene . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various fluorinated alcohols or acids, while substitution reactions can produce a range of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trifluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low reactivity.
Wirkmechanismus
The mechanism of action of 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and unique reactivity, allowing it to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: This compound has a similar structure but differs in the position of the fluorine atoms.
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Another similar compound with an additional fluorine atom.
1,1,1-Trifluoro-2-(difluoromethoxy)ethane: This compound has one less fluorine atom compared to 1,1,2-Trifluoro-1-(trifluoromethoxy)ethane
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability and low reactivity make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
84011-00-7 |
|---|---|
Molekularformel |
C3H2F6O |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
1,1,2-trifluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2F6O/c4-1-2(5,6)10-3(7,8)9/h1H2 |
InChI-Schlüssel |
KUDXSTOOVPFRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


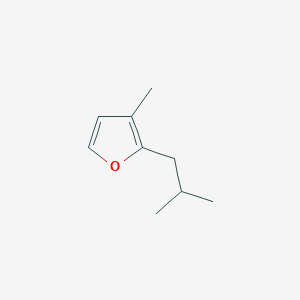
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
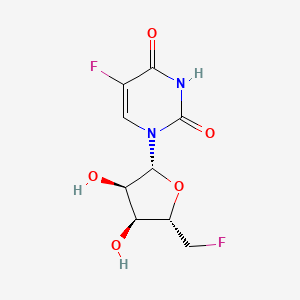
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
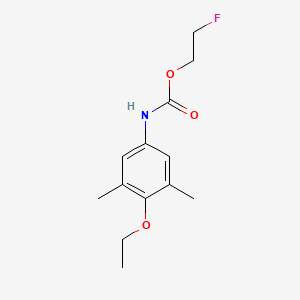
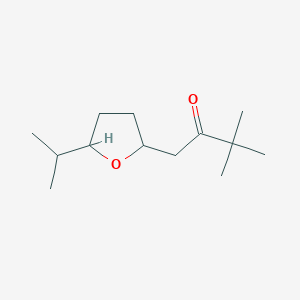

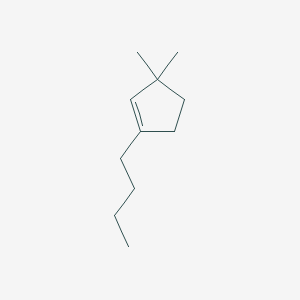
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
